molecular formula C16H14N4O2S B5319584 N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No. B5319584
M. Wt: 326.4 g/mol
InChI Key: VDIOIFZLBZPVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothieno[2,3-d]pyrimidinamines and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is its potent biological activity. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of the compound is its relatively complex synthesis, which may limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for research on N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. One area of interest is its potential use in combination therapy with other anticancer agents. Another potential direction is the investigation of the compound's mechanism of action and its interactions with specific cellular targets. Additionally, the development of more efficient synthesis methods for the compound could facilitate its use in laboratory experiments and clinical trials.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine involves the reaction of 3-nitroaniline with 2,3-dihydrobenzo[b][1,4]thiophene-1,1-dioxide in the presence of a suitable catalyst. The reaction proceeds via a one-pot three-component condensation reaction and yields the desired product in good yield.

Scientific Research Applications

N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. Additionally, it has been found to possess antifungal and antibacterial properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-(3-nitrophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-20(22)11-5-3-4-10(8-11)19-15-14-12-6-1-2-7-13(12)23-16(14)18-9-17-15/h3-5,8-9H,1-2,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIOIFZLBZPVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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